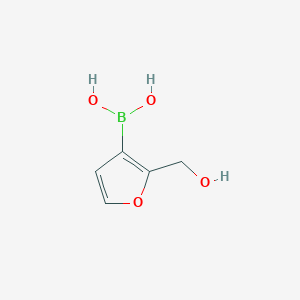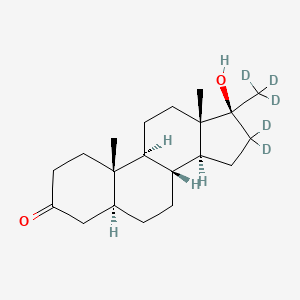![molecular formula C23H29NO7 B13406980 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate, also known as Diphenhydramine N-Glucuronide, is a metabolite of diphenhydramine. Diphenhydramine is an antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The glucuronide form is a result of the body’s process to make the compound more water-soluble for excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate involves the glucuronidation of diphenhydramine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to diphenhydramine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme-catalyzed reaction can be controlled and optimized for higher yields. The product is then purified using techniques such as chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate primarily undergoes hydrolysis and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond.
Conjugation: The compound can further conjugate with other molecules, enhancing its solubility and excretion.
Major Products
The major products formed from these reactions include diphenhydramine and glucuronic acid, especially during hydrolysis.
Wissenschaftliche Forschungsanwendungen
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine.
Toxicology: Understanding the detoxification pathways of antihistamines.
Biochemistry: Investigating enzyme kinetics and the role of glucuronidation in drug metabolism.
Clinical Research: Evaluating the safety and efficacy of diphenhydramine and its metabolites.
Wirkmechanismus
The compound exerts its effects through the process of glucuronidation, which is a major phase II metabolic pathway. This process involves the addition of glucuronic acid to diphenhydramine, making it more water-soluble and easier to excrete. The molecular targets include the UDP-glucuronosyltransferase enzymes, which facilitate this conjugation reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: The parent compound, an antihistamine.
Diphenhydramine N-Oxide: Another metabolite of diphenhydramine.
Diphenhydramine Sulfate: A salt form used in various pharmaceutical formulations.
Uniqueness
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its glucuronide structure, which significantly enhances its water solubility compared to its parent compound. This property is crucial for its excretion and reduces the potential for toxicity.
Eigenschaften
IUPAC Name |
6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
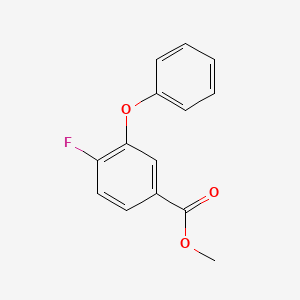
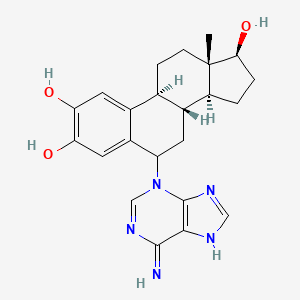

![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
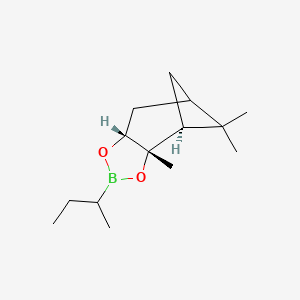
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

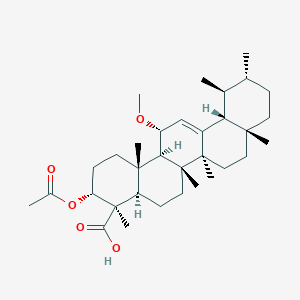
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
